Norapomorphine

Vue d'ensemble

Description

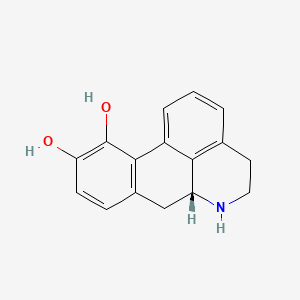

Norapomorphine is a morphine derivative and a non-ergoline dopamine D2 agonist . It has been investigated for its potential use in the treatment of Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound involves a multistep sequence starting from thebaine, a naturally occurring opiate isolated from poppy extract . The process involves the generation of oxycodone, which is then N- and O-demethylated . This synthesis process has been improved to be more green, safe, and efficient, involving anodic oxidative intramolecular cyclization followed by hydrolysis with hydrobromic acid .Molecular Structure Analysis

The molecular formula of this compound is C16H15NO2 . The structure includes oxygenated positions 1 and 2, and other positions are frequently substituted with hydroxyl, methoxyl, or methylenedioxy groups .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism . The chemical structure of this compound accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic .Applications De Recherche Scientifique

Dopamine Receptor Imaging

Norapomorphine, specifically its derivative N-Propyl-norapomorphine (NPA), has been extensively studied for its application in dopamine D2/3 receptor imaging. Research using positron emission tomography (PET) has shown that NPA is a full dopamine D2/3 receptor agonist and a suitable radiotracer for imaging these receptors. This has important implications for studying various neurological conditions and understanding the dopaminergic system in the human brain (Narendran et al., 2010).Aggression and Behavior Studies in Rodents

The influence of NPA on aggressive behavior has been observed in different experimental models. In studies with rodents, NPA was found to increase aggression elicited by electrical foot shock, but decrease predatory aggression and isolation-induced aggression. This suggests a complex role of dopamine receptors in modulating aggression and could be relevant for understanding aggression-related disorders (Baggio & Ferrari, 2004).Development of Radiotracers for PET Imaging

This compound derivatives have been crucial in developing radiotracers for PET imaging. Studies have focused on the synthesis and evaluation of these compounds, offering insights into the pharmacological properties and potential clinical applications of this compound in neuroscience and neuroimaging (Hwang et al., 2000).Analytical Chemistry and Pharmacokinetics

Analytical methods have been developed to quantify this compound and its metabolites in biological samples. These methods are crucial for understanding the pharmacokinetics and metabolic pathways of this compound and related compounds, which is essential for clinical and research applications (Libert et al., 2005).Autooxidation Studies and Pharmacological Relevance

The autooxidation phenomenon of apomorphine and its derivatives, including this compound, has been analyzed for understanding their stability and pharmacological properties. This research is significant in pharmacology, highlighting the importance of chemical stability and reactivity in drug development (Udvardy et al., 2011).Anticonvulsant Action in Reflex Epilepsy Models

This compound derivatives have been investigated for their anticonvulsant action in genetically determined animal models of reflex epilepsy. This research contributes to the understanding of dopamine receptor structure and function in epilepsy and offers potential therapeutic applications (Anlezark et al., 2004).Novel CNS Proteins Research

Studies have identified novel central nervous system (CNS) proteins capable of absorbing catecholamines, including this compound. This research expands the understanding of neurotransmitter interactions with CNS proteins, which could have implications for neurological disorders (Ross et al., 2007).Drug Repurposing and Depression Treatment

This compound has been mentioned in the context of drug repurposing for treating depression. Exploring its effects on neurotransmission could lead to novel approaches in antidepressant medication development (Ebada, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

While Norapomorphine has been investigated for its potential use in the treatment of Parkinson’s disease, the search for alternative routes of administration is ongoing, with promising results from studies of pulmonary, sublingual, and transdermal routes . In addition, the potential of this compound as a disease-modifying therapy deserves to be investigated, as well as its ability to induce brain plasticity through chronic infusion .

Propriétés

IUPAC Name |

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPQCGZBAVXCGA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20382-69-8 (hydrochloride) | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197286 | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-76-2 | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

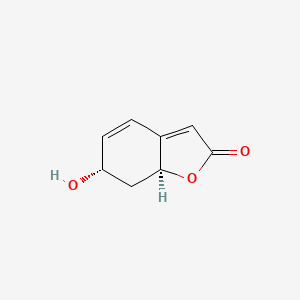

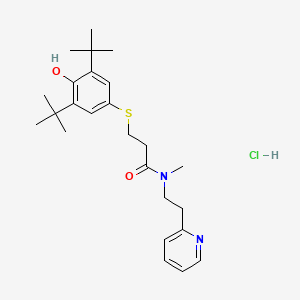

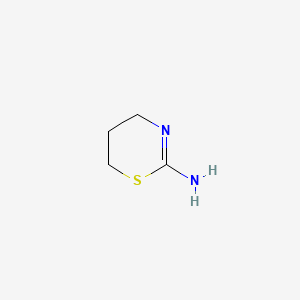

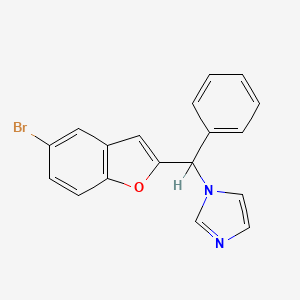

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)